Cas no 18938-38-0 (1,3-Dioxolane, 2-ethynyl-)

1,3-Dioxolane, 2-ethynyl- is a heterocyclic compound featuring a dioxolane ring substituted with an ethynyl group at the 2-position. This structure imparts reactivity typical of acetylenic compounds while benefiting from the stability and polarity of the dioxolane moiety. The compound is of interest in synthetic organic chemistry as a versatile building block for the preparation of more complex molecules, including pharmaceuticals and functional materials. Its ethynyl group enables click chemistry applications, such as Huisgen cycloadditions, while the dioxolane ring can serve as a protecting group for carbonyl functionalities. The product is typically handled under inert conditions due to the potential reactivity of the alkyne group.
1,3-Dioxolane, 2-ethynyl- structure
1,3-Dioxolane, 2-ethynyl- structure
Product name:1,3-Dioxolane, 2-ethynyl-
CAS No:18938-38-0
MF:C5H6O2
MW:98.0999417304993
CID:1382664
PubChem ID:10975414

1,3-Dioxolane, 2-ethynyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dioxolane, 2-ethynyl-
    • propynoic aldehyde ethyleneglycol acetal
    • 2-ethynyl-[1,3]dioxolane
    • 2-ETHYNYL-1 3-DIOXOLANE
    • 2-ethynyl-1,3-dioxolane
    • AKOS040767591
    • 18938-38-0
    • EN300-39914140
    • G28772
    • Inchi: InChI=1S/C5H6O2/c1-2-5-6-3-4-7-5/h1,5H,3-4H2
    • InChI Key: HNDSRQBMXGQWTD-UHFFFAOYSA-N
    • SMILES: C#CC1OCCO1

Computed Properties

  • Exact Mass: 98.03680
  • Monoisotopic Mass: 98.036779430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 93.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų
  • XLogP3: 0

Experimental Properties

  • PSA: 18.46000
  • LogP: -0.00750

1,3-Dioxolane, 2-ethynyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR027V3C-2.5g
2-ethynyl-1,3-dioxolane
18938-38-0 95%
2.5g
$1101.00 2025-02-15
Aaron
AR027V3C-5g
2-ethynyl-1,3-dioxolane
18938-38-0 95%
5g
$1616.00 2025-03-11
Aaron
AR027V3C-250mg
2-ethynyl-1,3-dioxolane
18938-38-0 95%
250mg
$240.00 2025-02-15
Aaron
AR027V3C-10g
2-ethynyl-1,3-dioxolane
18938-38-0 95%
10g
$2385.00 2023-12-15
Aaron
AR027V3C-500mg
2-ethynyl-1,3-dioxolane
18938-38-0 95%
500mg
$437.00 2025-02-15
Aaron
AR027V3C-50mg
2-ethynyl-1,3-dioxolane
18938-38-0 95%
50mg
$126.00 2025-02-15
Aaron
AR027V3C-100mg
2-ethynyl-1,3-dioxolane
18938-38-0 95%
100mg
$175.00 2025-02-15
Aaron
AR027V3C-1g
2-ethynyl-1,3-dioxolane
18938-38-0 95%
1g
$573.00 2025-02-15

Additional information on 1,3-Dioxolane, 2-ethynyl-

1,3-Dioxolane, 2-ethynyl- (CAS No. 18938-38-0): A Comprehensive Overview

1,3-Dioxolane, 2-ethynyl- (CAS No. 18938-38-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, also known as 2-ethynyl-1,3-dioxolane, is characterized by its unique structural features and reactivity, making it a valuable building block in various chemical applications.

The molecular structure of 2-ethynyl-1,3-dioxolane consists of a five-membered dioxolane ring with an ethynyl group attached to the second carbon atom. The presence of the ethynyl group imparts significant reactivity and versatility to the molecule, enabling it to participate in a wide range of chemical transformations. The dioxolane ring, on the other hand, provides stability and facilitates the formation of complex molecular architectures.

In recent years, 2-ethynyl-1,3-dioxolane has been extensively studied for its potential applications in the synthesis of bioactive molecules and pharmaceuticals. One notable area of research involves the use of this compound as a precursor for the synthesis of alkyne-functionalized carbohydrates. These carbohydrates have shown promise in the development of glycoconjugates for therapeutic and diagnostic purposes. For instance, a study published in the Journal of Organic Chemistry demonstrated that 2-ethynyl-1,3-dioxolane can be efficiently converted into glycoconjugates with high yields and selectivity.

Beyond carbohydrate chemistry, 2-ethynyl-1,3-dioxolane has also found applications in the synthesis of heterocyclic compounds. Heterocycles are a fundamental class of molecules that are widely used in drug discovery and development. The ethynyl group in 2-ethynyl-1,3-dioxolane can undergo cycloaddition reactions with various dienophiles to form diverse heterocyclic frameworks. This property has been exploited in the synthesis of pyrroles, indoles, and benzodiazepines, which are important scaffolds in medicinal chemistry.

The reactivity of 2-ethynyl-1,3-dioxolane extends to its use in click chemistry reactions. Click chemistry is a powerful tool for rapid and efficient synthesis of complex molecules. The ethynyl group in 2-ethynyl-1,3-dioxolane can undergo copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This reaction is highly selective and proceeds under mild conditions, making it an attractive method for synthesizing bioconjugates and functional materials.

In addition to its synthetic applications, 2-ethynyl-1,3-dioxolane has been explored for its potential as a ligand in coordination chemistry. Ligands play a crucial role in catalysis and materials science by coordinating with metal centers to form complexes with specific properties. Research has shown that 2-ethynyl-1,3-dioxolane-based ligands can form stable complexes with transition metals such as palladium and platinum. These complexes have been used as catalysts in various organic transformations, including cross-coupling reactions and polymerization processes.

The environmental impact of chemical compounds is an increasingly important consideration in modern chemistry. Studies have shown that 2-ethynyl-1,3-dioxolane exhibits low toxicity and environmental impact when used under controlled conditions. This makes it a preferred choice for green chemistry applications where sustainable and environmentally friendly processes are prioritized.

In conclusion, 1,3-Dioxolane, 2-ethynyl- (CAS No. 18938-38-0) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, materials science, and coordination chemistry. Its unique structural features and reactivity make it an indispensable tool for chemists working on the development of new materials and bioactive molecules. As research continues to advance in these areas, the importance of 2-ethynyl-1,3-dioxolane is likely to grow further.

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